molecular formula C14H12ClFN4O2S B11277069 6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11277069
M. Wt: 354.8 g/mol
InChI Key: DMXPLKMVOQTPFT-UHFFFAOYSA-N
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Description

6-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-(2-HYDROXYETHYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is a heterocyclic structure known for its biological activity. The presence of chloro and fluoro substituents, along with a hydroxyethyl group, adds to its chemical versatility and potential for diverse reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-(2-HYDROXYETHYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the chloro and fluoro substituents. The final step involves the addition of the hydroxyethyl group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate while minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

6-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-(2-HYDROXYETHYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carbonyl compound, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-(2-HYDROXYETHYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-(2-HYDROXYETHYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-(2-HYDROXYETHYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its pyrazolo[3,4-d]pyrimidin-4-one core distinguishes it from other compounds, providing a unique scaffold for further modifications and applications.

Properties

Molecular Formula

C14H12ClFN4O2S

Molecular Weight

354.8 g/mol

IUPAC Name

6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C14H12ClFN4O2S/c15-10-2-1-3-11(16)9(10)7-23-14-18-12-8(13(22)19-14)6-17-20(12)4-5-21/h1-3,6,21H,4-5,7H2,(H,18,19,22)

InChI Key

DMXPLKMVOQTPFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(C=NN3CCO)C(=O)N2)F

Origin of Product

United States

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